2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a pyrrolidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through a nucleophilic substitution reaction involving a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((3-(Phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-((3-((4-Methylphenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of the 4-chlorophenyl group in 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c18-14-5-7-15(8-6-14)25(21,22)16-9-10-20(12-16)26(23,24)17-4-2-1-3-13(17)11-19/h1-8,16H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPHENQVBGXSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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